Methyl 6-(chloromethyl)nicotinate hydrochloride
Overview
Description
Methyl 6-(chloromethyl)nicotinate hydrochloride (CMNH) is an organic compound that is primarily used in scientific research. It is a derivative of nicotinic acid, a naturally occurring substance in the human body, and it is also known as 6-chloro-2-methyl-nicotinic acid hydrochloride. It is a white, crystalline powder that is water soluble and has a melting point of about 186-188°C. CMNH has been used in a variety of laboratory experiments, including those involving enzymatic synthesis, biochemical and physiological effects, and pharmacological studies.
Scientific Research Applications
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Pharmaceutical Applications
- Summary of Application : There is interest in nicotine-related alkaloids for both recreational use and pharmaceutical applications such as smoking cessation and central nervous system disorders conditions such as Parkinson’s, Tourette’s, ADHD .
- Methods of Application : The compound 6-methylnicotine has been identified as a nicotine analog of interest based on its chemical structure, sensorial properties, and commercial availability . Samples of 6-methylnicotine analyzed included both freebase and salt forms, as well as in e-liquid formulations containing propylene glycol (PG) and vegetable glycerin (VG) for use in an electronic nicotine delivery system (ENDS) .
- Results or Outcomes : Chemical, pharmacological, and toxicological assessments were conducted on 6-methylnicotine and compared to pharmaceutical grade (S)-nicotine . The aerosol transfer efficiency of 6-methylnicotine was similar to that of nicotine (82.5 ± 0.6 % vs. 85.6 2.9 % for freebase forms) . Regulatory in vitro toxicology testing demonstrated 6-methylnicotine salt e-liquid formulations have similar cellular cytotoxicity and mutagenicity/genotoxicity responses to the analogous (S)-nicotine salt e-liquid formulation .
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Chemical Synthesis
- Summary of Application : The invention provides a method for synthesizing stable 6-methyl nicotine .
- Methods of Application : The synthesis method takes 6-methyl nicotinate and gamma-butyrolactone as starting raw materials and sequentially carries out ester condensation reaction, ring opening reaction, reduction reaction, halogenation reaction and amination ring closure reaction to obtain a target product 6-methyl nicotine .
- Results or Outcomes : The method provided by the invention synthesizes stable 6-methyl nicotine .
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Chemical Synthesis
- Summary of Application : Methyl 6-(chloromethyl)nicotinate is a chemical compound that can be used in various chemical reactions .
- Methods of Application : The specific methods of application can vary greatly depending on the reaction being performed. Typically, this compound would be used as a reagent in a chemical reaction .
- Results or Outcomes : The outcomes of these reactions can vary greatly depending on the specific reaction being performed .
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Material Safety
- Summary of Application : Understanding the safety properties of Methyl 6-(chloromethyl)nicotinate is crucial for its safe handling and use .
- Methods of Application : Safety data sheets (SDS) provide information on the properties of the compound, including physical, chemical, and toxicological properties, as well as recommendations for handling, storage, and disposal .
- Results or Outcomes : The compound is classified as dangerous, with a signal word of “Danger” and hazard statement H314, indicating it causes severe skin burns and eye damage .
-
Chemical Synthesis
- Summary of Application : Methyl 6-(chloromethyl)nicotinate is a chemical compound that can be used in various chemical reactions .
- Methods of Application : The specific methods of application can vary greatly depending on the reaction being performed. Typically, this compound would be used as a reagent in a chemical reaction .
- Results or Outcomes : The outcomes of these reactions can vary greatly depending on the specific reaction being performed .
-
Material Safety
- Summary of Application : Understanding the safety properties of Methyl 6-(chloromethyl)nicotinate is crucial for its safe handling and use .
- Methods of Application : Safety data sheets (SDS) provide information on the properties of the compound, including physical, chemical, and toxicological properties, as well as recommendations for handling, storage, and disposal .
- Results or Outcomes : The compound is classified as dangerous, with a signal word of “Danger” and hazard statement H314, indicating it causes severe skin burns and eye damage .
properties
IUPAC Name |
methyl 6-(chloromethyl)pyridine-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2.ClH/c1-12-8(11)6-2-3-7(4-9)10-5-6;/h2-3,5H,4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJOWKDRJQVNOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(chloromethyl)nicotinate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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